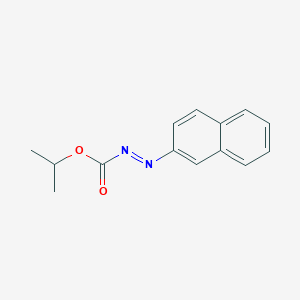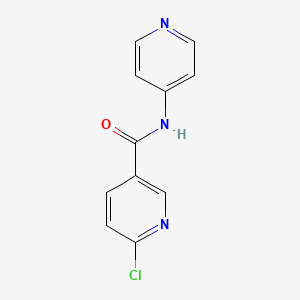
N1,N4,2,5-Tetrahydroxyterephthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
N1,N4,2,5-Tetrahydroxyterephthalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions are not explicitly detailed in the available literature. it is known that the compound has a predicted density of 1.768±0.06 g/cm³ and a predicted pKa of 7.72±0.47 . These properties suggest that the compound may participate in reactions typical of amides and hydroxyl-containing compounds.
Scientific Research Applications
N1,N4,2,5-Tetrahydroxyterephthalamide is used primarily in scientific research. Its applications span various fields, including chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it could be used in studies involving enzyme interactions, protein binding, or as a model compound for studying amide and hydroxyl group interactions. In industry, it may find applications in the development of new materials or as a component in specialized chemical processes .
Mechanism of Action
The specific mechanism of action of N1,N4,2,5-Tetrahydroxyterephthalamide is not well-documented. given its structure, it is likely to interact with molecular targets through hydrogen bonding and other non-covalent interactions. The hydroxyl groups present in the compound may facilitate interactions with proteins, enzymes, or other biomolecules, potentially affecting their function or activity .
Comparison with Similar Compounds
N1,N4,2,5-Tetrahydroxyterephthalamide can be compared to other similar compounds, such as terephthalic acid derivatives and other hydroxylated amides. Similar compounds include:
- Terephthalic acid (C8H6O4)
- Hydroxyterephthalic acid derivatives
- Hydroxylated benzamides
What sets this compound apart is the presence of multiple hydroxyl groups and amide functionalities, which may confer unique chemical and biological properties .
Properties
Molecular Formula |
C8H8N2O6 |
|---|---|
Molecular Weight |
228.16 g/mol |
IUPAC Name |
1-N,4-N,2,5-tetrahydroxybenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C8H8N2O6/c11-5-1-3(7(13)9-15)6(12)2-4(5)8(14)10-16/h1-2,11-12,15-16H,(H,9,13)(H,10,14) |
InChI Key |
MWYAJXLJJYJXSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)C(=O)NO)O)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


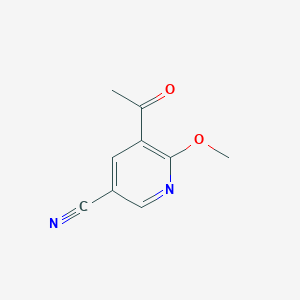
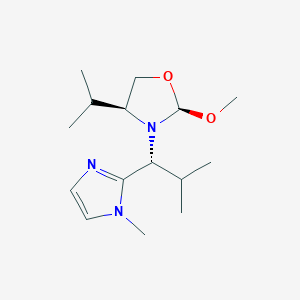
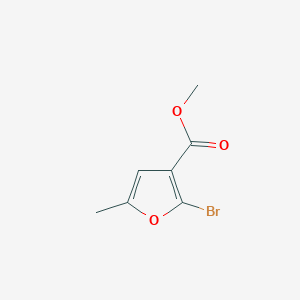
![(3S)-3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11756656.png)
![N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B11756661.png)
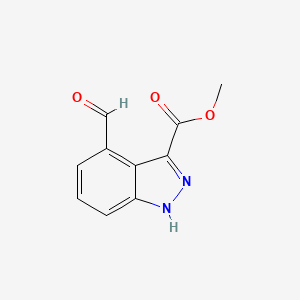
![4-Amino-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11756672.png)
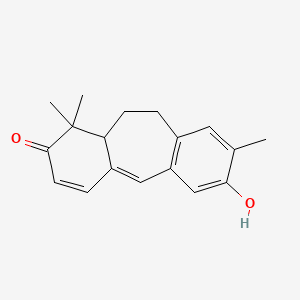
![7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11756680.png)


![[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756704.png)
